1,4-Bis(trimethoxysilyl)benzene
Overview
Description
1,4-Bis(trimethoxysilyl)benzene is an organosilicon compound with the molecular formula C12H22O6Si2. It is a bifunctional molecule containing two trimethoxysilyl groups attached to a benzene ring. This compound is primarily used as a precursor in the synthesis of various organosilica materials due to its ability to form strong covalent bonds with silica surfaces.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(trimethoxysilyl)benzene can be synthesized through the reaction of 1,4-dibromobenzene with trimethoxysilane in the presence of a palladium catalyst. The reaction typically proceeds as follows:
Starting Materials: 1,4-dibromobenzene and trimethoxysilane.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Anhydrous tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by purification through column chromatography.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trimethoxysilyl)benzene undergoes various chemical reactions, including:
Hydrolysis and Condensation: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups. These silanol groups can then condense to form siloxane bonds, leading to the formation of organosilica networks.
Cross-Coupling Reactions: The benzene ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex organic structures.
Common Reagents and Conditions
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Hydrolysis and Condensation
Reagents: Water, acid or base catalysts (e.g., hydrochloric acid or sodium hydroxide).
Conditions: Ambient temperature and pressure, with controlled pH to optimize hydrolysis and condensation rates.
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Cross-Coupling Reactions
Reagents: Organoboron compounds (for Suzuki-Miyaura) or alkenes (for Heck).
Catalysts: Palladium(0) complexes.
Conditions: Anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and elevated temperatures.
Major Products Formed
Organosilica Networks: Formed through hydrolysis and condensation, these materials exhibit high surface area and porosity, making them useful in various applications.
Complex Organic Structures: Formed through cross-coupling reactions, these structures can be tailored for specific applications in materials science and organic synthesis.
Scientific Research Applications
1,4-Bis(trimethoxysilyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of periodic mesoporous organosilicas (PMOs), which are valuable in catalysis, adsorption, and separation processes.
Biology: Employed in the functionalization of silica nanoparticles for drug delivery systems, where the organosilica coating enhances biocompatibility and stability.
Medicine: Investigated for its potential in developing advanced biomaterials for tissue engineering and regenerative medicine.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 1,4-bis(trimethoxysilyl)benzene primarily involves the hydrolysis and condensation of its trimethoxysilyl groups. Upon exposure to water, the trimethoxysilyl groups hydrolyze to form silanol groups. These silanol groups can then undergo condensation reactions to form siloxane bonds, resulting in the formation of a three-dimensional organosilica network. This network structure imparts unique properties, such as high surface area, porosity, and mechanical strength, to the resulting materials.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(triethoxysilyl)benzene: Similar to 1,4-bis(trimethoxysilyl)benzene but contains triethoxysilyl groups instead of trimethoxysilyl groups. It is also used as a precursor for organosilica materials.
1,4-Bis(trimethylsilyl)benzene: Contains trimethylsilyl groups, which do not undergo hydrolysis and condensation, making it less suitable for forming organosilica networks.
1,4-Bis(dimethylsilyl)benzene: Contains dimethylsilyl groups, which also have limited hydrolysis and condensation capabilities compared to trimethoxysilyl groups.
Uniqueness
This compound is unique due to its ability to undergo hydrolysis and condensation reactions, leading to the formation of robust organosilica networks. This property makes it particularly valuable in applications requiring high surface area and porosity, such as catalysis and adsorption. Additionally, its bifunctional nature allows for versatile modifications and functionalizations, enhancing its utility in various scientific and industrial applications.
Properties
IUPAC Name |
trimethoxy-(4-trimethoxysilylphenyl)silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6Si2/c1-13-19(14-2,15-3)11-7-9-12(10-8-11)20(16-4,17-5)18-6/h7-10H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRZROVNUPFFNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.47 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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